

Application Notes and Protocols: 1,3,5-Triazine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3,5-Triazine-2,4(1H,3H)-dione*

Cat. No.: *B016485*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents.^{[1][2][3]} The versatility of the triazine core allows for three points of modification, enabling the synthesis of a diverse library of compounds with a wide range of biological activities.^[1] Several 1,3,5-triazine derivatives have demonstrated significant antitumor activity by targeting various key signaling pathways implicated in cancer progression.^{[1][2][4]} Notably, three s-triazine derivatives, altretamine, gedatolisib, and enasidenib, have received approval for the treatment of refractory ovarian cancer, metastatic breast cancer, and leukemia, respectively, underscoring the clinical potential of this class of compounds.^{[1][2]}

These application notes provide an overview of the anticancer applications of 1,3,5-triazine derivatives, focusing on their mechanisms of action, and include detailed experimental protocols for their evaluation.

Data Presentation: Anticancer Activity of 1,3,5-Triazine Derivatives

The following tables summarize the *in vitro* anticancer activity of various 1,3,5-triazine derivatives against different cancer cell lines. The data is presented as IC_{50} values, which

represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: EGFR Tyrosine Kinase Inhibitors

Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
13	Breast Cancer Cells	8.45 ± 0.65	[1]
14	Breast Cancer Cells	2.54 ± 0.22	[1]
15	EGFR Enzyme	0.3051	[1]
16	EGFR Enzyme	0.2869	[1]
17	EGFR Enzyme	0.2294	[1]
21	EGFRWT	0.22 ± 0.05	[1]
21	EGFRT790M	0.18 ± 0.11	[1]
13c	MCF-7 (Breast)	8.04	[5]
13c	A549 (Lung)	12.24	[5]
Compound 5f	EGFR-Tyrosine Kinase	0.3951	[6]
Compound 5g	EGFR-Tyrosine Kinase	0.2869	[6]
Compound 5h	EGFR-Tyrosine Kinase	0.2294	[6]

Table 2: PI3K/mTOR Pathway Inhibitors

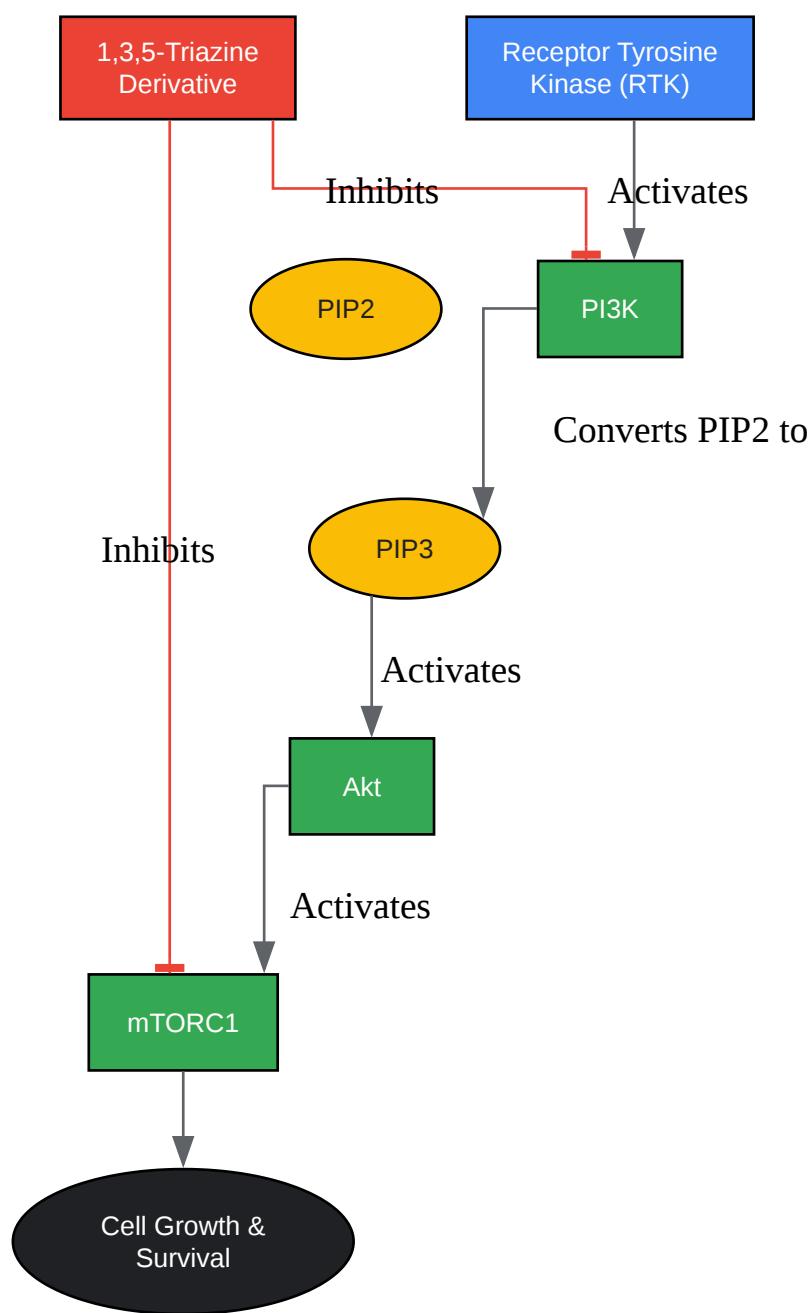
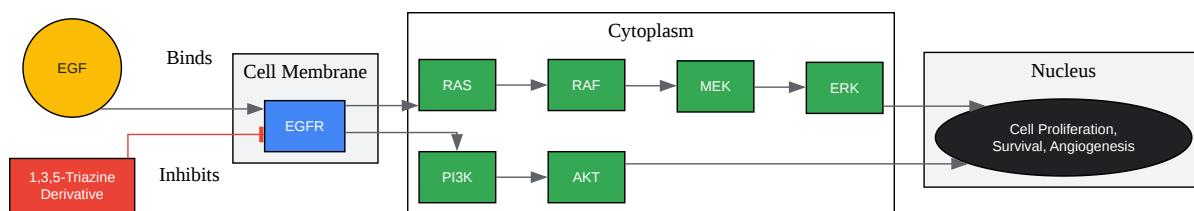
Compound	Target	IC ₅₀ (nM)	Reference
32	PI3K α	0.32	[1]
Compound 6h	PI3K α	Not specified	[7]
Compound 6	PI3K γ	6.90 μM	

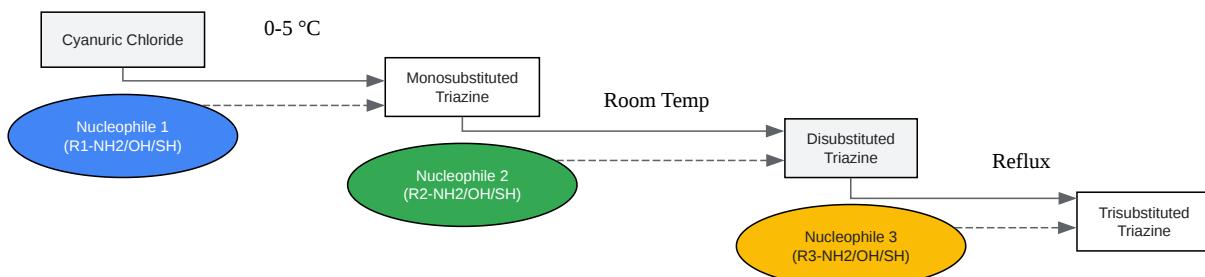
Table 3: Dihydrofolate Reductase (DHFR) Inhibitors

Compound	Cancer Cell Line	IC ₅₀ (nM)	Reference
8e	A549 (Lung)	50	[8]
9a	A549 (Lung)	42	[8]
10e	A549 (Lung)	62	[8]
11e	A549 (Lung)	28	[8]

Table 4: Other 1,3,5-Triazine Derivatives with Anticancer Activity

Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
4f	MDA-MB-231 (Breast)	6.25	[9]
4k	MDA-MB-231 (Breast)	8.18	[9]
11	SW480 (Colorectal)	5.85	[10]
Compounds 7a-f	HCT-116 (Colorectal)	8.8 - 19.5	[11]
Compound 6b	A549 (Lung)	9.61	[12]
Compound 6b	MCF-7 (Breast)	22.68	[12]



Signaling Pathways and Mechanisms of Action


1,3,5-triazine derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary mechanisms of action include the inhibition of key enzymes such as receptor tyrosine kinases (e.g., EGFR), lipid kinases (e.g., PI3K), and enzymes involved in nucleotide synthesis (e.g., DHFR).

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Overexpression or

mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Several 1,3,5-triazine derivatives have been developed as potent EGFR inhibitors.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EGFR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [japsonline.com](#) [japsonline.com]
- 9. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. [mdpi.com](#) [mdpi.com]
- 11. [mdpi.com](#) [mdpi.com]
- 12. 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines: Synthesis, biological evaluation, and structure-based drug design studies | CoLab [colab.ws]
- To cite this document: BenchChem. [Application Notes and Protocols: 1,3,5-Triazine Derivatives as Anticancer Agents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016485#applications-of-1-3-5-triazine-derivatives-as-anticancer-agents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com